![molecular formula C9H13NO6S B602103 DL-Normetanephrine Sulfate CAS No. 1215-29-8](/img/no-structure.png)
DL-Normetanephrine Sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DL-Normetanephrine Sulfate is an impurity of Epinephrine . Epinephrine is a natural neurotransmitter that is released from the adrenal medulla and activates adrenoceptors .
Molecular Structure Analysis
The molecular formula of DL-Normetanephrine Sulfate is C9H13NO6S . The molecular weight is 263.27 g/mol .Physical And Chemical Properties Analysis
DL-Normetanephrine Sulfate has a density of 1.3±0.1 g/cm3 . Its boiling point is 393.8±42.0 °C at 760 mmHg . The compound has a molar refractivity of 49.4±0.3 cm3 .Scientific Research Applications
Diagnosis and Monitoring of Pheochromocytoma and Related Neurogenic Tumors
DL-Normetanephrine Sulfate is commonly used in the diagnosis and monitoring of patients with pheochromocytoma and related neurogenic tumors . The determination of urinary metanephrines is considered a reliable screening test for pheochromocytoma . More than 97% of urinary metanephrines are conjugated as either the glucuronide or sulfate forms .
Rapid Analysis of Metanephrine and Normetanephrine in Urine by Gas Chromatography-Mass Spectrometry
DL-Normetanephrine Sulfate is used in the rapid analysis of metanephrine and normetanephrine in urine by gas chromatography-mass spectrometry . This method is designed to overcome the limitations of long analysis times and frequent drug interferences that are often associated with widely used HPLC methods .
Determination and Quantitation of Catecholamines and Metanephrines in Urine
DL-Normetanephrine Sulfate is used in the determination and quantitation of catecholamines and metanephrines in urine . This method uses liquid chromatography coupled to triple quadrupole mass spectrometry (LC-MS/MS), which is a widely used technology for robust, sensitive quantitation of analytes in biological matrices .
Mechanism of Action
Target of Action
DL-Normetanephrine Sulfate is a metabolite of norepinephrine . It is produced by the action of the enzyme catechol-O-methyl transferase (COMT) on norepinephrine . The primary targets of DL-Normetanephrine Sulfate are likely to be the same as those of norepinephrine, which include adrenergic receptors .
Mode of Action
Instead, it is a product of the metabolic breakdown of norepinephrine . The production of DL-Normetanephrine Sulfate from norepinephrine is a part of the body’s mechanism to regulate the levels of norepinephrine and control its effects .
Biochemical Pathways
DL-Normetanephrine Sulfate is part of the catecholamine metabolic pathway. Norepinephrine is metabolized by COMT to produce normetanephrine . This reaction occurs in extraneuronal tissues as well as in the adrenal medullary chromaffin cells . High concentrations of membrane-bound COMT are found in catecholamine-producing chromaffin cell tumors .
Pharmacokinetics
The pharmacokinetics of DL-Normetanephrine Sulfate are closely tied to those of norepinephrine. Norepinephrine is rapidly inactivated mainly by enzymic transformation to metanephrine or normetanephrine, either of which is then conjugated and excreted in the urine in the form of both sulfates and glucuronides . The solubility of DL-Normetanephrine Sulfate in water is 50 mg/mL , which suggests that it is readily excreted in the urine.
Action Environment
The action of DL-Normetanephrine Sulfate is influenced by various factors. For instance, certain medications can interfere with the metabolism of norepinephrine and thus affect the levels of DL-Normetanephrine Sulfate . Furthermore, the stability of DL-Normetanephrine Sulfate may be affected by environmental conditions such as temperature and pH .
Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for DL-Normetanephrine Sulfate involves the conversion of L-tyrosine to DL-Normetanephrine, followed by sulfation of the resulting compound.", "Starting Materials": [ "L-tyrosine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Sodium sulfate", "Sulfuric acid" ], "Reaction": [ "L-tyrosine is first converted to L-DOPA through decarboxylation using hydrochloric acid and methanol.", "L-DOPA is then converted to dopamine through decarboxylation using sodium hydroxide.", "Dopamine is then converted to DL-Normetanephrine through N-methylation using sulfuric acid and sodium sulfate.", "Finally, DL-Normetanephrine is sulfated using sulfuric acid and sodium sulfate to form DL-Normetanephrine Sulfate." ] } | |
CAS RN |
1215-29-8 |
Molecular Formula |
C9H13NO6S |
Molecular Weight |
263.27 |
Appearance |
Solid powder |
Purity |
> 95% |
quantity |
Milligrams-Grams |
synonyms |
4-(2-amino-1-hydroxyethyl)-2-methoxyphenyl hydrogen sulfate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.